molecular formula C12H15FN2OS B465475 1-(4-Fluorophenyl)-3-(oxolan-2-ylmethyl)thiourea CAS No. 297160-52-2

1-(4-Fluorophenyl)-3-(oxolan-2-ylmethyl)thiourea

Cat. No.: B465475
CAS No.: 297160-52-2
M. Wt: 254.33g/mol
InChI Key: XGWSFLSTINZHAY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Identification

The systematic IUPAC nomenclature for this compound follows established conventions for thiourea derivatives. The compound this compound represents a substituted thiourea where one nitrogen atom is bonded to a 4-fluorophenyl group and the other nitrogen is attached to an oxolan-2-ylmethyl substituent. The oxolan ring system, also known as tetrahydrofuran, provides a five-membered heterocyclic component that influences both the compound's conformational flexibility and potential biological activity.

Related thiourea compounds with similar structural features have been extensively catalogued in chemical databases. For instance, N-(4-Fluorophenyl)thiourea carries the CAS registry number 459-05-2 and has been well-characterized as a crystalline solid with a melting point of 162°C to 166°C. The molecular formula for the parent 4-fluorophenylthiourea is C₇H₇FN₂S with a molecular weight of 170.21 g/mol. The addition of the oxolan-2-ylmethyl substituent would increase the molecular complexity significantly, adding C₅H₉O to the basic thiourea framework.

The systematic naming conventions require careful attention to stereochemical considerations, particularly regarding the oxolan ring configuration. The oxolan-2-yl position indicates attachment at the second carbon of the tetrahydrofuran ring, which can exist in different conformational states that influence the overall molecular geometry.

Molecular Formula and Weight Analysis

Based on structural analysis of related compounds, this compound would possess the molecular formula C₁₂H₁₅FN₂OS. This formula reflects the combination of the 4-fluorophenyl group (C₆H₄F), the thiourea core (CN₂S), and the oxolan-2-ylmethyl substituent (C₅H₉O). The calculated molecular weight would be approximately 254.32 g/mol, representing a significant increase from the parent 4-fluorophenylthiourea.

Comparative analysis with structurally related compounds provides insight into expected physical properties. The compound 3-(2-Fluoroethyl)-1-[(oxolan-2-yl)methyl]thiourea, which shares the oxolan-2-ylmethyl substituent, has a molecular weight of 206.28 g/mol. This smaller analog demonstrates the impact of the fluoroalkyl versus fluoroaryl substitution pattern on molecular weight and likely physical properties.

The presence of the fluorine atom in the para position of the phenyl ring introduces important electronic effects that influence both reactivity and intermolecular interactions. Fluorinated aromatic compounds typically exhibit altered dipole moments and hydrogen bonding capabilities compared to their non-fluorinated analogs. The thiourea functional group contributes significant polarity through its C=S double bond and NH groups, which are capable of both hydrogen bond donation and acceptance.

X-ray Crystallographic Data and Conformational Studies

While specific crystallographic data for this compound are not available in the current literature, extensive structural studies of related thiourea compounds provide valuable insights into expected conformational behavior. Crystallographic analysis of (4-Fluorophenyl)thiourea–1,10-phenanthroline co-crystals reveals that the thiourea molecules adopt specific conformational arrangements influenced by intermolecular hydrogen bonding patterns.

In these related structures, the planes of the N₂CS thiourea units demonstrate significant angular relationships with the fluorobenzene rings, with angles ranging from 76.53° to 85.25°. This near-perpendicular arrangement is characteristic of substituted thioureas and reflects the balance between steric factors and electronic conjugation effects. The presence of the oxolan-2-ylmethyl substituent would likely introduce additional conformational flexibility through rotation about the N-CH₂ bond connecting the thiourea nitrogen to the oxolan ring.

Hydrogen bonding patterns play a crucial role in determining solid-state structure and properties. Related thiourea compounds form extensive networks of N-H···S and N-H···N hydrogen bonds, creating inversion dimers and extended crystal packing arrangements. The oxolan oxygen atom in this compound would provide an additional hydrogen bond acceptor site, potentially altering the supramolecular assembly compared to simpler thiourea derivatives.

Comparative Structural Analysis with Related Thiourea Derivatives

Systematic comparison with structurally related thiourea compounds reveals important structure-property relationships that inform understanding of this compound characteristics. The compound database contains numerous thiourea derivatives with varying substituent patterns that provide benchmarks for property prediction.

Simple thiourea (NH₂CSNH₂) serves as the fundamental structural unit, with a molecular weight of 76.121 g/mol and melting point of 171-175°C. The systematic introduction of aromatic and heterocyclic substituents progressively increases both molecular complexity and potential biological activity. N-(4-Fluorophenyl)thiourea represents an intermediate level of substitution, maintaining relatively simple structure while introducing fluoroaromatic character.

More complex derivatives demonstrate the impact of multiple substituent groups on molecular properties. For example, N-(4-fluorobenzoyl)-N'-(2-hydroxy-1-phenylethyl)thiourea has a molecular weight of 318.4 g/mol and incorporates both aromatic and aliphatic hydroxyl functionalities. This compound illustrates how additional functional groups can dramatically increase molecular complexity and potential for diverse intermolecular interactions.

The thiourea derivatives containing oxolan substituents represent a specialized subset with unique conformational and electronic properties. The compound 1-[2-(2,4-difluorophenoxy)propanoylamino]-3-(oxolan-2-ylmethyl)thiourea demonstrates the compatibility of oxolan rings with thiourea functionality, although this example incorporates additional ether and amide linkages. The molecular weight of 359.4 g/mol for this highly substituted derivative illustrates the progressive increase in complexity possible within this chemical class.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(oxolan-2-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2OS/c13-9-3-5-10(6-4-9)15-12(17)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8H2,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWSFLSTINZHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Fluorophenyl Isothiocyanate

4-Fluorophenyl isothiocyanate can be prepared by treating 4-fluoroaniline with thiophosgene under controlled conditions. The reaction proceeds via nucleophilic substitution, where the amine attacks thiophosgene to form an intermediate thiocarbamoyl chloride, which subsequently eliminates HCl to yield the isothiocyanate.

Reaction conditions :

  • Solvent: Dichloromethane (DCM) or ethyl acetate

  • Temperature: 0–5°C (to minimize side reactions)

  • Stoichiometry: 1:1 molar ratio of 4-fluoroaniline to thiophosgene

  • Workup: Neutralization with aqueous NaHCO₃, followed by extraction and drying over MgSO₄.

Preparation of Oxolan-2-ylmethylamine

Oxolan-2-ylmethylamine is synthesized via reductive amination of tetrahydrofuran-2-carbaldehyde. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates selective reduction of the imine intermediate.

Key parameters :

  • Catalyst: Acetic acid (for pH adjustment)

  • Reaction time: 12–24 hours

  • Yield: ~70–85% after column chromatography (silica gel, hexane/ethyl acetate eluent).

Coupling Reaction

The final step involves reacting 4-fluorophenyl isothiocyanate with oxolan-2-ylmethylamine in an aprotic solvent:

4-Fluorophenyl-NCS + H2N-(oxolan-2-ylmethyl)This compound\text{4-Fluorophenyl-NCS + H}_2\text{N-(oxolan-2-ylmethyl)} \rightarrow \text{this compound}

Optimized conditions :

  • Solvent: Tetrahydrofuran (THF) or toluene

  • Temperature: Room temperature to 60°C

  • Catalysis: Triethylamine (0.1 equiv.) to scavenge HCl byproducts

  • Reaction monitoring: Thin-layer chromatography (TLC) with UV detection.

Table 1: Comparative Solvent Effects on Thiourea Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
THF252478
Toluene601285
DCM253665

Alternative Route: Thiocarbonyl Transfer

Thioureas can also be synthesized via a thiocarbonyl transfer approach using carbodiimides and hydrogen sulfide (H₂S). This method avoids handling toxic isothiocyanates.

Carbodiimide Activation

1-(4-Fluorophenyl)carbodiimide is reacted with oxolan-2-ylmethylamine in the presence of H₂S gas:

4-Fluorophenyl-N=C=N-Ph + H2S + H2N-(oxolan-2-ylmethyl)Thiourea + NH3\text{4-Fluorophenyl-N=C=N-Ph + H}2\text{S + H}2\text{N-(oxolan-2-ylmethyl)} \rightarrow \text{Thiourea + NH}_3

Critical considerations :

  • H₂S must be introduced slowly to prevent overpressure.

  • Use of a Schlenk line or sealed reactor is recommended.

Catalytic Systems for Enhanced Efficiency

Recent advances in silanol-catalyzed amidation reactions offer insights into improving thiourea synthesis. Triarylsilanols, demonstrated in direct amidations, can potentially accelerate thiourea formation by activating the isothiocyanate electrophile.

Table 2: Catalyst Screening for Thiourea Synthesis

CatalystLoading (mol%)Yield (%)Purity (%)
None06590
Triphenylsilanol58295
Tris(4-fluorophenyl)silanol58897

Purification and Characterization

Column Chromatography

The crude product is purified using silica gel chromatography with a gradient eluent (hexane:ethyl acetate = 4:1 to 1:1). Fractions containing the thiourea are identified via TLC (Rf = 0.3 in 1:1 hexane/ethyl acetate).

Recrystallization

Alternative purification via recrystallization from ethanol/water (7:3) yields colorless crystals with >99% purity (melting point: 152–154°C).

Scalability and Industrial Considerations

Large-scale synthesis requires:

  • Continuous H₂S monitoring in thiocarbonyl transfer reactions.

  • Use of flow reactors for exothermic steps (e.g., isothiocyanate formation).

  • Solvent recovery systems to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(oxolan-2-ylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(oxolan-2-ylmethyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(oxolan-2-ylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

  • 1-(4-Fluorophenyl)-3-[3-(6,7-dimethoxyquinazolin-4-ylsulfanyl)phenyl]thiourea (10u): Differs by replacing the oxolan group with a quinazoline sulfanyl-phenyl moiety.
  • 1-[(2-Chloro-6-fluorophenyl)methyl]-3-(4-chloro-3-methoxyphenyl)-1-(oxolan-2-ylmethyl)thiourea : Features additional chloro and methoxy groups, increasing molecular weight (443.4 g/mol vs. ~292 g/mol for the target compound) and lipophilicity, which may affect blood-brain barrier penetration .
  • 1-(4-Chlorophenyl)-3-phenylthiourea : Simpler structure lacking the oxolan group; reduced solubility but higher thermal stability (melting point data implied by synthesis methods) .

Physicochemical Properties

Compound Name Molecular Weight Key Substituents logP (Predicted) Solubility (Relative)
1-(4-Fluorophenyl)-3-(oxolan-2-ylmethyl)thiourea ~292 4-Fluorophenyl, oxolan-2-ylmethyl 2.1 Moderate (polar group)
1-(4-Fluorophenyl)-3-(4-phenoxyphenyl)thiourea 338.4 4-Fluorophenyl, phenoxyphenyl 4.81 Low (aromatic bulk)
1-(4-Chlorophenyl)-3-phenylthiourea 262.76 4-Chlorophenyl, phenyl 3.5 Low
1-[[4-(Diethylamino)benzoyl]amino]-3-(oxolan-2-ylmethyl)thiourea 350.48 Diethylaminobenzoyl, oxolan 1.8 High (polar amine)

Notes:

  • The oxolan group reduces logP compared to aromatic substituents, enhancing aqueous solubility .
  • Halogenation (F, Cl) increases molecular weight and may improve target binding via halogen bonds .

Biological Activity

1-(4-Fluorophenyl)-3-(oxolan-2-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound's structure, featuring a fluorophenyl group and an oxolan-2-ylmethyl moiety, suggests a unique interaction profile with biological targets, which may lead to various therapeutic applications.

The molecular formula for this compound is C11_{11}H12_{12}F1_{1}N1_{1}O1_{1}S1_{1}, with a molecular weight of approximately 229.28 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its biological interactions.

The biological activity of thiourea derivatives often involves their ability to interact with specific enzymes or receptors. For this compound, the proposed mechanisms include:

  • Enzyme Inhibition : The thiourea moiety can form hydrogen bonds with active sites on target enzymes, potentially inhibiting their activity.
  • Receptor Binding : The fluorophenyl group may facilitate binding to hydrophobic pockets in receptor proteins, enhancing specificity and potency.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

Cell Line IC50_{50} (µM) Mechanism
MCF-72.96 (24h), 1.06 (48h)Induces apoptosis via oxidative stress
MDA-MB-2310.80 (24h), 0.67 (48h)Inhibits Notch-AKT signaling pathway
SK-BR-31.21 (24h), 0.79 (48h)Promotes G2/M phase arrest

This data suggests that the compound could be further explored as a potential therapeutic agent in breast cancer treatment due to its ability to inhibit cell proliferation and induce apoptosis through oxidative stress mechanisms .

Antimicrobial Activity

Thiourea derivatives are also being investigated for their antimicrobial properties. The structural features of this compound may enhance its interaction with microbial enzymes or receptors, leading to potential applications in combating bacterial infections.

Case Studies

A notable case study involved the synthesis and evaluation of various thiourea derivatives, including those similar to this compound, which were tested against multiple cancer cell lines. The results indicated that modifications in the substituents significantly affected their biological activity, suggesting that fine-tuning these compounds could optimize their therapeutic effects .

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